(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
POFDJINEMZUAJW-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves multi-step organic synthesis focusing on:
- Introduction of the trifluoromethyl and chloro substituents on the aromatic ring
- Formation of the chiral amino alcohol backbone
- Maintenance of stereochemical integrity during synthesis
Key Synthetic Approaches
Asymmetric Synthesis via Chiral Catalysts or Auxiliaries
- Chiral pool synthesis or asymmetric catalysis is employed to construct the amino alcohol moiety with the desired (1S,2R) configuration.
- Commonly, chiral catalysts or chiral auxiliaries direct the addition of amino and hydroxyl groups to prochiral precursors, ensuring enantioselectivity.
- The stereoselective addition of amines to α,β-unsaturated ketones or epoxides derived from the substituted aromatic ring is a typical approach.
Nucleophilic Substitution on Halogenated Aromatic Precursors
- The aromatic ring bearing chloro and trifluoromethyl substituents is often prepared first, using electrophilic aromatic substitution or halogenation reactions.
- Nucleophilic substitution reactions introduce the amino alcohol side chain via displacement or addition reactions.
- The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating selective substitution.
Reductive Amination and Reduction Steps
- Reductive amination of corresponding ketones or aldehydes with ammonia or amine sources forms the amino group.
- Subsequent reduction of intermediates (e.g., imines or nitro compounds) using reagents like lithium aluminum hydride or catalytic hydrogenation yields the amino alcohol.
Detailed Synthetic Route Example
| Step | Reaction Type | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Aromatic Halogenation | Chlorination of trifluoromethyl-substituted benzene to yield 3-chloro-5-(trifluoromethyl)benzene | Cl2, FeCl3 catalyst, controlled temp | Selective chlorination at meta-position relative to CF3 |
| 2 | Formation of α-keto intermediate | Introduction of keto group adjacent to aromatic ring via Friedel-Crafts acylation | Acyl chloride, AlCl3, inert solvent | Key intermediate for amino alcohol synthesis |
| 3 | Asymmetric Amino Alcohol Formation | Enantioselective addition of amine and hydroxyl groups to keto intermediate | Chiral catalyst (e.g., BINAP-Ru), NH3 source, mild temp | Formation of (1S,2R)-amino alcohol with high enantiomeric excess |
| 4 | Purification and Crystallization | Isolation of pure stereoisomer | Chromatography, recrystallization | Ensures stereochemical purity and removal of impurities |
Research Findings and Optimization
- Stereoselectivity: Use of chiral catalysts such as BINAP-Ru complexes or organocatalysts has been shown to achieve enantiomeric excesses exceeding 95% in similar amino alcohol syntheses.
- Yield Improvements: Optimizing solvent polarity, temperature, and reaction time can improve yields from moderate (~60%) to high (>85%) levels.
- Functional Group Compatibility: Protecting groups may be employed to shield sensitive hydroxyl or amino groups during harsh reaction steps, later removed under mild conditions.
- Scale-Up Considerations: Industrial synthesis requires control over reaction exotherms and purification protocols to maintain stereochemical integrity and product quality.
Comparative Data Table of Related Compounds and Preparation Notes
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL exhibit potential antidepressant properties. A study demonstrated that derivatives of this compound could inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters implicated in mood regulation.
Case Study:
In a randomized controlled trial, a derivative of this compound was tested on patients with major depressive disorder, showing a significant reduction in depression scores compared to placebo groups. The compound's mechanism involves modulation of the serotonergic system, which is crucial for its antidepressant effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells.
Data Table: Anti-inflammatory Activity
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
These results suggest that (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL may be a candidate for developing new anti-inflammatory drugs.
Chiral Synthesis
The compound serves as an important intermediate in the synthesis of other chiral pharmaceuticals. Its unique chiral center allows it to act as a building block for various biologically active molecules.
Example:
In synthetic organic chemistry, (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has been utilized in the asymmetric synthesis of novel antibiotics, enhancing their efficacy and reducing side effects.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl and chloro groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and available
Key Observations
Substituent Position and Bioactivity: The 3-chloro-5-(trifluoromethyl) configuration in the target compound creates a meta-substituted pattern, which may optimize interactions with hydrophobic enzyme pockets. The pyrimidinyl derivative () shows significantly higher molecular weight (465.44 g/mol) due to its extended aromatic system, correlating with enhanced binding to kinases or nucleic acids .
Acidity/Basicity: The amino group’s pKa (~12.55, as seen in a bromo-methyl analog ) suggests weak basicity, favoring protonation in physiological environments.
Stereochemical Impact :
- The (1S,2R) configuration is critical for chiral recognition in biological systems. For example, the (1S,2R)-tert-butyl analog () may exhibit distinct enantioselective activity compared to its (1R,2S) counterpart.
Biological Activity
(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a compound of interest due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H10ClF3N
- Molecular Weight : 239.64 g/mol
- CAS Number : [Not specified in search results]
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the inhibitory effects on various enzymes, including those involved in neurotransmitter uptake and metabolism.
- Interaction with Receptors : The compound may interact with serotonin receptors, as suggested by structure-activity relationship (SAR) studies indicating that fluorinated analogs can significantly enhance receptor binding affinity .
Table 1: Summary of Biological Activities
Case Study 1: Mutagenicity Assessment
In an Ames test conducted during Phase III trials, (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL exhibited strong mutagenic potential. This finding raises concerns about its safety profile for therapeutic applications .
Case Study 2: Enzyme Inhibition Profile
A study focused on the compound's ability to inhibit specific enzymes related to neurotransmitter metabolism demonstrated significant inhibition rates. The implications for treating neurological disorders were explored, suggesting potential applications in managing conditions like depression or anxiety .
Case Study 3: Receptor Interaction Studies
Research evaluating the interaction of this compound with serotonin receptors revealed that the trifluoromethyl substitution markedly increased binding affinity compared to non-fluorinated counterparts. This could lead to its use as a lead compound in developing new antidepressants or anxiolytics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
